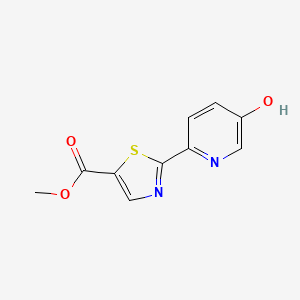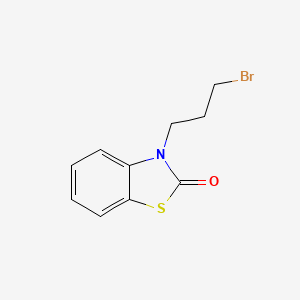
2-Chloro phenyl pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro phenyl pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the second position and a phenyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro phenyl pyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrimidine with phenylboronic acid in the presence of a palladium catalyst, such as in the Suzuki-Miyaura cross-coupling reaction . Another method includes the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with phenyl lithium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro phenyl pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura, where it reacts with aryl or alkyl boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as phenyl lithium or organolithium compounds are commonly used.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a phenyl pyrimidine derivative with an amine group at the second position.
Wissenschaftliche Forschungsanwendungen
2-Chloro phenyl pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro phenyl pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyrimidine: A closely related compound with similar chemical properties.
4-Chloropyrimidine: Another pyrimidine derivative with a chlorine atom at the fourth position.
Phenylpyrimidine: A compound with a phenyl group attached to the pyrimidine ring but without the chlorine substitution.
Uniqueness
2-Chloro phenyl pyrimidine is unique due to the presence of both a chlorine atom and a phenyl group on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H7ClN2 |
|---|---|
Molekulargewicht |
190.63 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H7ClN2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H |
InChI-Schlüssel |
JOLXIPMUKIGMEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC=CC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethylsulfanyl-6H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B8517419.png)









![[3-Chloro-1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B8517493.png)
![6-(3,4-Dichlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidine](/img/structure/B8517495.png)

